molecular formula C6H4ClNO B078323 Nicotinoyl chloride CAS No. 10400-19-8

Nicotinoyl chloride

Cat. No.: B078323
CAS No.: 10400-19-8
M. Wt: 141.55 g/mol
InChI Key: ATBIAJXSKNPHEI-UHFFFAOYSA-N
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Description

Nicotinoyl chloride (pyridine-3-carbonyl chloride) is a reactive acyl chloride derivative of nicotinic acid (vitamin B3). It is widely used in organic synthesis for introducing the nicotinoyl moiety into target molecules, particularly in pharmaceuticals, peptidomimetics, and alkaloids . Its hydrochloride salt (CAS: 20260-53-1) is often employed to enhance stability and handling .

Synthesis: this compound is synthesized by treating nicotinic acid with thionyl chloride (SOCl₂) under anhydrous conditions, yielding 80–96% . The reaction typically involves catalytic DMF and reflux in SOCl₂, followed by purification via diethyl ether recrystallization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinoyl chloride is typically synthesized from nicotinic acid. The most common method involves the reaction of nicotinic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

C6H4NO2H+SOCl2C6H4ClNO+SO2+HCl\text{C}_6\text{H}_4\text{NO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClNO} + \text{SO}_2 + \text{HCl} C6​H4​NO2​H+SOCl2​→C6​H4​ClNO+SO2​+HCl

This reaction is usually carried out under reflux conditions, and the resulting this compound is purified by distillation .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Reactions with Amines

  • Formation of Nicotinamides: Nicotinoyl chloride reacts with amines to form nicotinamides. For example, it can react with mono-thiocarbohydrazone to yield nicotinamides . Triethylamine is often used as an acid-trapping agent to neutralize the HCl generated during the reaction . Nicotinoyl chloride+R NH2Nicotinamide R CO NHR +HCl\text{this compound}+\text{R NH}_2\rightarrow \text{Nicotinamide R CO NHR }+\text{HCl}
  • Synthesis of Dipeptide Derivatives: this compound can be used to synthesize dipeptide derivatives by reacting it with amino acid esters, such as glycyl-glycine methyl ester, followed by further transformations like hydrazinolysis .

Reactions with Alcohols

  • Esterification: this compound reacts with alcohols to form nicotinic acid esters. For instance, it can be used to modify amylose to create esters .
  • Synthesis of O-Nicotinoylcholine Chloride: this compound can react with choline chloride to produce O-nicotinoylcholine chloride, a compound with potential pharmaceutical applications . The reaction is often conducted in the presence of a tertiary base, such as pyridine, to neutralize the generated HCl . Nicotinoyl chloride+Choline chloridePyridineO Nicotinoylcholine chloride+HCl\text{this compound}+\text{Choline chloride}\xrightarrow{\text{Pyridine}}\text{O Nicotinoylcholine chloride}+\text{HCl}

Miscellaneous Reactions

  • Reaction with Trimethylsulfoxonium Iodide: this compound, generated in situ, can react with trimethylsulfoxonium iodide and potassium tert-butoxide in tetrahydrofuran (THF) to yield products that can be further processed .
  • Acylation of Cellulose: this compound hydrochloride can be grafted onto cellulose, modifying the substrate with a pyridine ring that can adsorb cations .
  • Reaction with Glycine Derivatives: this compound hydrochloride can be used to esterify glycine derivatives .
  • With Tetraazaannulene Complexes: this compound hydrochloride reacts with tetraazaannulene and its complexes producing 7,16-dinicotinoyl- and 7,16-diisonico-tinoyltetraaza annulene .

Scientific Research Applications

Chemical Synthesis

Nicotinoyl chloride serves as a crucial intermediate in the synthesis of various chemical compounds. Its utility in organic chemistry includes:

  • Synthesis of Nicotinamides : It reacts with amines to form nicotinamides, which are essential for numerous biological functions and pharmaceutical applications.
  • Formation of Esters and Thioesters : The compound can react with alcohols and thiols to produce nicotinoyl esters and thioesters, respectively, which are valuable in medicinal chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReactantsProductsApplications
Reaction with AminesThis compound + AmineNicotinamide derivativesPharmaceuticals, Nutraceuticals
Reaction with AlcoholsThis compound + AlcoholNicotinoyl estersDrug formulation
Reaction with ThiolsThis compound + ThiolNicotinoyl thioestersAgrochemicals, Biocides

Biological Applications

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Properties : Studies have shown that compounds synthesized from this compound can inhibit the growth of various bacteria and fungi. For instance, specific derivatives demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations .
  • Potential in Drug Development : The ability of nicotinoyl derivatives to interact with biological pathways makes them potential candidates for the development of new antibiotics and antifungal agents .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of newly synthesized nicotinamides derived from this compound against several pathogens. The results indicated that certain derivatives showed effective inhibition at concentrations as low as 0.016 mM against resistant strains, highlighting their potential as therapeutic agents .

Pharmaceutical Applications

This compound is increasingly recognized for its role in pharmaceutical synthesis:

  • Neurological Disorders : It is involved in synthesizing compounds targeting neurological disorders, enhancing drug efficacy and safety profiles .
  • Peptide Synthesis : The compound plays a role in forming peptide bonds, which are crucial for developing therapeutic peptides used in vaccines and hormone treatments .

Table 2: Pharmaceutical Applications of this compound

Application AreaDescriptionExamples
Neurological DisordersSynthesis of drugs targeting neurological issuesAntidepressants, Neuroprotectants
Peptide TherapeuticsFormation of therapeutic peptidesHormones, Vaccines

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in industry:

  • Agrochemicals : It is used in developing agrochemical products that improve crop yields or protect against pests.
  • Polymer Modification : The compound can modify polymer surfaces to enhance their properties for coatings and materials science applications .

Research Insights

Recent studies have focused on the synthesis and biological evaluation of nicotinoyl derivatives. For example, computational studies have indicated that certain synthesized compounds possess good docking scores for biological targets related to antimicrobial activity. This suggests their potential for further development into effective drugs .

Mechanism of Action

The mechanism of action of nicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Isomers

Isonicotinoyl Chloride Hydrochloride

Isothis compound (pyridine-4-carbonyl chloride) is a structural isomer of this compound. Key differences include:

  • Applications: Both isomers are used in acylation reactions, but isothis compound derivatives are less commonly reported in alkaloid synthesis .
Property This compound HCl Isothis compound HCl
CAS Number 20260-53-1 39178-35-3
Molecular Formula C₆H₅Cl₂NO C₆H₅Cl₂NO
Molecular Weight (g/mol) 178.01 178.01
Key Applications Peptidomimetics , Alkaloids Specialty synthesis

Comparison with Other Acyl Chlorides

2-(4-Chlorophenoxy)this compound

This derivative features a chlorophenoxy substituent, enhancing electrophilicity at the carbonyl carbon due to electron-withdrawing effects.

  • Reactivity: More reactive than this compound in nucleophilic substitutions due to increased electrophilicity .
  • Applications : Used in niche syntheses where steric and electronic modifications are required .

Acetyl Chloride

A simpler acyl chloride with broad industrial use.

  • Reactivity: Faster hydrolysis than this compound due to smaller size and lower steric hindrance.
  • Applications: Less specialized than this compound, primarily used in acetylation reactions .
Property This compound 2-(4-Chlorophenoxy)this compound Acetyl Chloride
Molecular Weight (g/mol) 141.56 226.04 78.49
Solubility Soluble in DCM, acetonitrile Limited data Miscible in polar solvents
Hazard Classification Skin Corr. 1B Not reported Highly corrosive

Reactivity and Stability

  • Moisture Sensitivity: this compound hydrochloride is moisture-sensitive, requiring anhydrous conditions during synthesis and storage . Non-hydrochloride forms (e.g., CAS: 10400-19-8) are more reactive but less stable .
  • Yield Variability : Synthesis yields range from 80% to 96% depending on reaction conditions (e.g., SOCl₂ excess, temperature) .

Biological Activity

Nicotinoyl chloride, a derivative of nicotinic acid, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

This compound is synthesized through the reaction of nicotinic acid with thionyl chloride. This process converts the carboxylic acid group into an acyl chloride, which is a highly reactive compound suitable for further chemical modifications. The general reaction can be summarized as follows:

Nicotinic Acid+SOCl2Nicotinoyl Chloride+SO2+HCl\text{Nicotinic Acid}+\text{SOCl}_2\rightarrow \text{this compound}+\text{SO}_2+\text{HCl}

This synthesis is crucial for developing various derivatives that exhibit biological activity.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound derivatives against selected bacterial strains:

CompoundBacterial StrainMIC (mM)
This compoundStaphylococcus aureus0.5
Escherichia coli0.3
Pseudomonas aeruginosa0.1
Klebsiella pneumoniae0.2

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

The antimicrobial mechanism of this compound involves the inhibition of key bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are essential for cell wall synthesis and maintenance. Molecular docking studies have shown that nicotinoyl derivatives can effectively bind to these targets, disrupting bacterial growth .

Study 1: Efficacy Against Drug-Resistant Strains

A study published in 2024 demonstrated the effectiveness of newly synthesized nicotinoyl derivatives against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The compounds were tested using broth microdilution methods, revealing that certain derivatives achieved complete inhibition at concentrations as low as 0.016 mM . This study highlights the potential of nicotinoyl derivatives as alternatives to conventional antibiotics.

Study 2: In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in models of infection. One study indicated that administration of this compound significantly reduced bacterial load in infected mice compared to control groups. The compound was well-tolerated with no observed toxic effects at therapeutic doses .

Computational Studies

Computational analyses have provided insights into the pharmacokinetic properties of this compound derivatives. Predictions regarding absorption, distribution, metabolism, and excretion (ADME) suggest that while some compounds exhibit low oral bioavailability, they still possess potential as topical or injectable agents due to their high potency .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing nicotinoyl chloride hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound hydrochloride is typically synthesized via the reaction of nicotinic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include maintaining stoichiometric ratios (e.g., 1:3 molar ratio of nicotinic acid to SOCl₂), refluxing at 70–80°C for 4–6 hours, and purifying the product through vacuum distillation or recrystallization . Purity optimization involves rigorous exclusion of moisture, post-synthesis treatment with dry HCl gas to stabilize the hydrochloride form, and characterization via melting point analysis (151–157°C) and HPLC (>95% purity) .

Q. How should researchers characterize this compound hydrochloride to confirm structural integrity and purity?

  • Methodological Answer : Essential characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the absence of unreacted starting materials and confirm the pyridine-3-carbonyl chloride structure (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .
  • FTIR : Detection of C=O stretching (1750–1800 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with the theoretical formula (C₆H₅Cl₂NO) .
  • HPLC : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound hydrochloride in laboratory settings?

  • Methodological Answer : Due to its corrosive nature (Skin Corr. 1B classification), researchers must:

  • Use PPE: Acid-resistant gloves, face shields, and lab coats .
  • Work in a fume hood to prevent inhalation of vapors .
  • Store in airtight, corrosion-resistant containers at room temperature, away from moisture and bases .
  • Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should involve:

  • pH variation : Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC at 24-hour intervals .
  • Temperature stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, tracking changes in melting point and spectral profiles .
  • Humidity control : Expose samples to 75% relative humidity to assess hydrolysis kinetics . Data should be analyzed using Arrhenius models to predict shelf-life .

Q. What analytical methods are most effective for distinguishing this compound hydrochloride from structurally similar acyl chlorides?

  • Methodological Answer : Advanced differentiation techniques include:

  • Mass spectrometry (HRMS) : Exact mass determination (theoretical m/z 177.98 for C₆H₅Cl₂NO⁺) .
  • X-ray crystallography : Resolve crystal lattice differences, particularly the HCl coordination pattern .
  • TGA-DSC : Thermal decomposition profiles (e.g., onset of degradation at ~160°C) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound hydrochloride?

  • Methodological Answer : Discrepancies often arise from moisture contamination or incomplete HCl gas treatment. Solutions include:

  • Repeating syntheses under strictly anhydrous conditions with in-situ IR monitoring of SOCl₂ consumption .
  • Cross-validating NMR data with computational simulations (e.g., DFT for predicting chemical shifts) .
  • Comparing HPLC retention times with certified reference materials .

Q. What strategies are recommended for studying the reactivity of this compound hydrochloride in novel coupling reactions (e.g., peptide or polymer synthesis)?

  • Methodological Answer : Design experiments to:

  • Screen nucleophiles (e.g., amines, alcohols) in polar aprotic solvents (e.g., DCM, THF) at 0–25°C .
  • Monitor reaction progress via TLC or inline FTIR for carbonyl disappearance.
  • Optimize catalyst systems (e.g., DMAP for acyl transfer) to enhance regioselectivity .

Q. How can researchers identify and quantify decomposition products of this compound hydrochloride in aqueous environments?

  • Methodological Answer : Use LC-MS/MS to detect hydrolysis products (e.g., nicotinic acid, HCl). Quantify via:

  • Calibration curves for nicotinic acid (UV detection at 262 nm) .
  • Ion chromatography for chloride ion release .

Q. Data Reporting and Reproducibility

Q. What metadata should be included in publications to ensure reproducibility of this compound hydrochloride syntheses?

  • Methodological Answer : Critical details:

  • Exact molar ratios, solvent purity, and reaction temperature profiles .
  • Crystallization solvents and vacuum distillation pressures .
  • Batch-specific impurity profiles (HPLC chromatograms) .

Q. How can researchers statistically validate purity claims when reporting new derivatives of this compound hydrochloride?

  • Methodological Answer : Apply:
  • Triplicate measurements for elemental analysis and HPLC .
  • Confidence intervals (e.g., 95% CI) for purity percentages .
  • Grubbs’ test to exclude outliers in spectral data .

Q. Ethical and Regulatory Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound hydrochloride derivatives?

  • Methodological Answer : Follow NIH guidelines for:
  • Reporting experimental conditions (e.g., cell lines, animal models) .
  • Validating cytotoxicity data using ≥3 independent assays (e.g., MTT, LDH release) .

Properties

IUPAC Name

pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBIAJXSKNPHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40146214
Record name Nicotinoyl chloride
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Molecular Weight

141.55 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10400-19-8
Record name Nicotinoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl chloride
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Record name Nicotinoyl chloride
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Record name Nicotinoyl chloride
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Record name NICOTINOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Nicotinoyl chloride was prepared by treating 100 g (0.81 mole) of nicotinic acid with 280 ml of thionyl chloride at reflux for two hours. The excess thionyl chloride was removed in vacuo and the crystalline acid chloride hydrochloride was suspended in 500 ml of dichloromethane. To the stirred mixture was added 66 g (0.30 mole) of 4-p-t-butylphenoxy-1-butanol dissolved in 400 ml of dichloromethane. After forty-eight hours the mixture was washed with one liter of saturated sodium bicarbonate. The dichloromethane solution was dried over magnesium sulfate and evaporated to a syrupy residue. The material was chromatographed on 1 kg of silica gel with elution by dichloromethane-methanol, 96:4, to afford 43.8 g (45%) of the nicotinate ester as an oil. The hydrobromide salt was prepared by treatment of a solution of 43.8 g in 800 ml of ethyl acetate with 30 ml of 4.5N hydrogen bromide in ether. The precipitate was collected, washed with pentane and dried, m.p. 132°-133° C.
Quantity
100 g
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280 mL
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66 g
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400 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of nicotinic acid (2 g, 16.2 mmol) in anhydrous THF (30 mL) was added SOCl2 (2.4 mL, 32.5 mmol). After stirring at 80° C. for 2 hours, the mixture was concentrated in vacuo.
Quantity
2 g
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Reaction Step One
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2.4 mL
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Quantity
30 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (10 mL) was added to nicotinic acid (370 mg, 3.0 mmol) and the mixture was stirred under reflux for 6 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to yield nicotinoyl chloride. Methyl 2-amino-3-hydroxybenzoate (167 mg, 1.0 mmol) and pyridine (240 mg, 3.0 mmol) were added to toluene (10 mL) and the mixture was stirred at room temperature for 30 min. Then nicotinoyl chloride (420 mg, 3.0 mmol) was added. The mixture was stirred at room temperature for 30 min then at 80° C. for 2 hr. The resulting mixture was extracted with ethyl acetate (100 mL×4) and concentrated. The crude product was purified by column chromatography (silica gel, petroleum ether:ethyl acetate 20: to 5:1) to obtain methyl 2-hydroxy-3-(nicotinamido)benzoate as a solid (215 mg, yield 79%). LC-MS (ESI) m/z 273 [M+1]+.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

nicotinoyl chloride hydrochloride; nicotinoyl imidazole; ethyl nicotinate.
Name
nicotinoyl chloride hydrochloride
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Nicotinoyl chloride

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